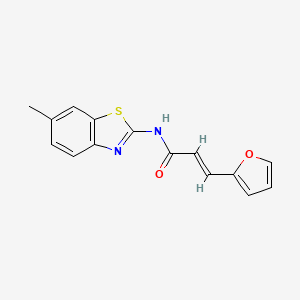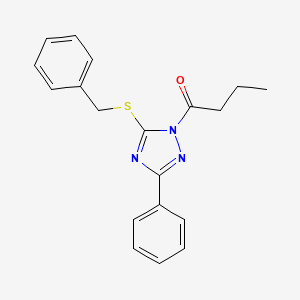
2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate (CFMB) is a chemical compound that belongs to the family of phenyl benzoates. It has a molecular formula of C24H23ClO4 and a molecular weight of 416.89 g/mol. CFMB is widely used in scientific research due to its unique properties, including its ability to inhibit the growth of cancer cells and its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound may also inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, including topoisomerase II and DNA polymerase. This compound also exhibits antioxidant and anti-inflammatory activity, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate has several advantages and limitations for use in lab experiments. One advantage is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology. This compound also exhibits antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate. One area of interest is the development of this compound as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of interest is the development of new synthesis methods for this compound that improve its solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in scientific research.
Métodos De Síntesis
2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Knoevenagel condensation reaction. In the Friedel-Crafts acylation reaction, this compound is synthesized by reacting 2-chloro-4-formyl-6-methoxyphenol with 4-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst. The Knoevenagel condensation reaction involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with malonic acid and 4-tert-butylbenzaldehyde in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate has been extensively studied for its potential use in scientific research. It has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Propiedades
IUPAC Name |
(2-chloro-4-formyl-6-methoxyphenyl) 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO4/c1-19(2,3)14-7-5-13(6-8-14)18(22)24-17-15(20)9-12(11-21)10-16(17)23-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSDYSCYEWRRNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759742.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate](/img/structure/B5759749.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5759758.png)

![2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)
![isobutyl[bis(2-methylphenyl)]phosphine oxide](/img/structure/B5759791.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5759793.png)

![methyl [(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5759798.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B5759806.png)
![[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5759807.png)
